Cytidine Deaminase Binding Affinity: DMDC vs. Cytarabine (ara-C)
DMDC exhibits approximately 40-fold lower binding affinity for cytidine/deoxycytidine deaminase compared to cytarabine (ara-C), indicating substantial resistance to deamination-mediated inactivation. The inhibition constant (Ki) of DMDC for CDA derived from human KB cells was 7.69 mM, whereas ara-C showed a Ki of 0.19 mM [1]. This biochemical property directly translates into differential in vivo stability and antitumor spectrum.
| Evidence Dimension | Inhibition constant (Ki) for cytidine/deoxycytidine deaminase |
|---|---|
| Target Compound Data | DMDC: Ki = 7.69 ± 1.2 mM |
| Comparator Or Baseline | ara-C: Ki = 0.19 ± 0.015 mM |
| Quantified Difference | DMDC Ki is ~40.5-fold higher than ara-C Ki (7.69 / 0.19) |
| Conditions | Enzyme assay using radiolabeled 2′-deoxycytidine at fixed concentrations; cytidine/deoxycytidine deaminase isolated from human KB cells; competitive inhibition model fitted by nonlinear least-squares regression [1]. |
Why This Matters
A 40-fold lower deaminase affinity means DMDC persists longer in high-CDA tumor microenvironments where ara-C is rapidly inactivated, making DMDC the rational procurement choice for CDA-high malignancies.
- [1] Lin TS, Luo MZ, Liu MC, Clarke-Katzenburg RH, Cheng YC, Prusoff WH, Mancini WR, Birnbaum GI, Gabe EJ, Giziewicz J. Synthesis and anticancer and antiviral activities of various 2′- and 3′-methylidene-substituted nucleoside analogues and crystal structure of 2′-deoxy-2′-methylidenecytidine hydrochloride. J Med Chem. 1991 Aug;34(8):2607-15. doi: 10.1021/jm00112a040. PMID: 1652024. View Source
